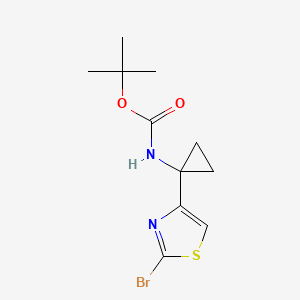![molecular formula C8H6BrN3O3 B15364061 Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate is a chemical compound belonging to the pyrazolo[1,5-A]pyrimidine class This compound is characterized by its bromine and hydroxyl functional groups attached to the pyrazolo[1,5-A]pyrimidine core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrazolopyrimidine derivatives.
Halogenation: Bromination is performed to introduce the bromine atom at the 2-position of the pyrazolopyrimidine ring.
Hydroxylation: The hydroxyl group is introduced at the 7-position through hydroxylation reactions.
Carboxylation: Finally, the carboxylate group is introduced at the 5-position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
化学反应分析
Types of Reactions: Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding bromo-hydroxyl derivative.
Substitution: The major products vary based on the substituent introduced.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, influencing biological processes.
Medicine: The compound has been investigated for its antitumor properties. Its ability to interfere with cellular processes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism by which Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate: Similar structure but different position of the bromine and carboxylate groups.
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Contains a methylthio group instead of a hydroxyl group.
Uniqueness: Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with molecular targets, making it valuable in various applications.
属性
分子式 |
C8H6BrN3O3 |
|---|---|
分子量 |
272.06 g/mol |
IUPAC 名称 |
methyl 2-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O3/c1-15-8(14)4-2-7(13)12-6(10-4)3-5(9)11-12/h2-3,11H,1H3 |
InChI 键 |
FNDXZUWIHPKZSW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=O)N2C(=N1)C=C(N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)
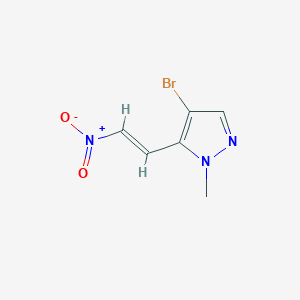

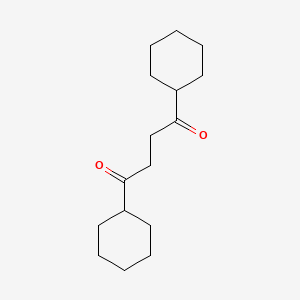

![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
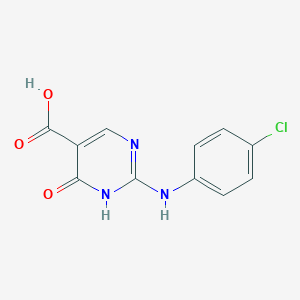
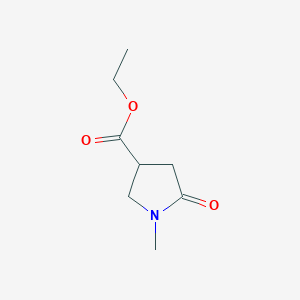
![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
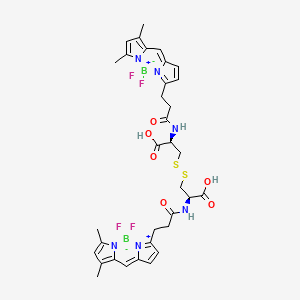
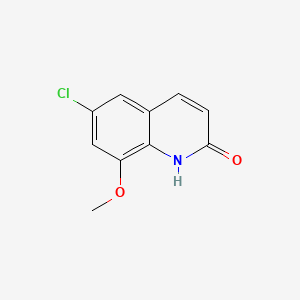
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
